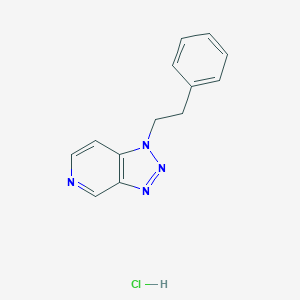
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical And Physiological Effects
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride and its effects on various neurotransmitters and enzymes in the brain.
Synthesis Methods
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16870-86-3 |
|---|---|
Product Name |
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride |
Molecular Formula |
C3H6N6.xH4O7P2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
InChI Key |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
synonyms |
PCA-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


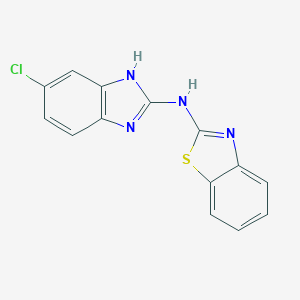
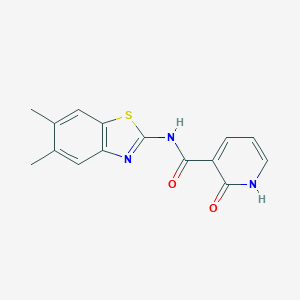
![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)



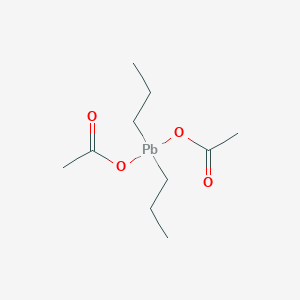
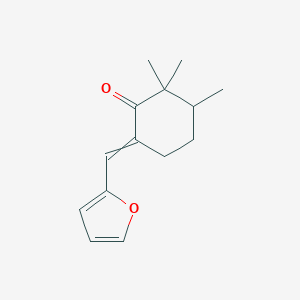
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)